molecular formula C11H13N3O3S B6594753 Sulfisoxazole-13C6 CAS No. 1334378-46-9

Sulfisoxazole-13C6

Katalognummer: B6594753
CAS-Nummer: 1334378-46-9
Molekulargewicht: 273.26 g/mol
InChI-Schlüssel: NHUHCSRWZMLRLA-MSQIWANRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulfisoxazole-13C6 is the labelled analogue of Sulfisoxazole . It is an antibiotic effective against both Gram-negative and Gram-positive organisms . The empirical formula is 13C6C5H13N3O3S .


Molecular Structure Analysis

The molecular weight of this compound is 273.26 . Its molecular formula is 13C6C5H13N3O3S . The SMILES string representation is Cc1noc(NS(=O)(=O)[13c]2[13cH][13cH]13c[13cH][13cH]2)c1C .

Wissenschaftliche Forschungsanwendungen

Inhibition of Small Extracellular Vesicles Secretion

Sulfisoxazole, an FDA-approved oral antibiotic, has been identified as an inhibitor of small extracellular vesicles (sEV) secretion from breast cancer cells. It interferes with the endothelin receptor A (ETA) and has shown significant anti-tumor and anti-metastatic effects in mouse models of breast cancer xenografts. This research suggests the potential of sulfisoxazole for sEV-targeted cancer therapies and studies on sEV biology (Im et al., 2019).

Electrochemical Analysis for Drug Determination

The voltammetric analysis of sulfamethoxazole, a related sulfonamide, at a multiwalled carbon nanotube (MWCNT)-Nafion modified glassy carbon electrode, has been detailed. This research shows the potential for precise electrochemical methods for determining sulfonamides in pharmaceutical formulations and biological samples, offering a pathway for the analytical applications of sulfisoxazole and related compounds (Issac & Girish Kumar, 2009).

Enhancement of Antitumor Immune Response

Sulfisoxazole has been shown to significantly decrease the level of exosomal PD-L1 in blood, enhancing the efficacy of immune checkpoint inhibitors like anti-PD-1 antibody. This suggests sulfisoxazole's role in regulating immunosuppression through the inhibition of exosomal PD-L1, potentially improving the response rate of immune therapies in cancer treatment (Shin et al., 2021).

Complexation with Hydroxypropyl-β-Cyclodextrin

Research on the complexation of sulfisoxazole with hydroxypropyl-β-cyclodextrin (HP-β-CD) indicates an improvement in solubilization of sulfisoxazole through pH adjustments and the use of multicomponent systems. This study presents a foundation for enhancing the delivery and efficacy of sulfonamide drugs, including sulfisoxazole, by improving their solubility and stability (Gladys et al., 2003).

Oxidation by Ferrate(VI)

The study on the chemical oxidation of sulfisoxazole and other sulfonamides by ferrate(VI) highlights a potential environmental application for the removal of these antibiotics from water. This research provides insight into using ferrate(VI) as an environmentally friendly oxidant for the degradation of sulfonamides, converting them into less toxic byproducts (Sharma et al., 2006).

Wirkmechanismus

Safety and Hazards

Sulfisoxazole-13C6 can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment when handling it .

Zukünftige Richtungen

Sulfisoxazole and its analogues, including Sulfisoxazole-13C6, continue to be subjects of research. For instance, a study has shown highly efficient degradation of Sulfisoxazole by natural chalcopyrite-activated peroxymonosulfate . This suggests potential future directions in understanding the environmental fate and treatment of Sulfisoxazole and its analogues.

Biochemische Analyse

Biochemical Properties

Sulfisoxazole-13C6 plays a significant role in biochemical reactions. It acts as a competitive inhibitor of the enzyme dihydropteroate synthetase . This enzyme is crucial in the bacterial synthesis of dihydrofolic acid. This compound prevents the condensation of the pteridine with para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits bacterial synthesis of dihydrofolic acid, thereby affecting bacterial cell function . In cancer cells, Sulfisoxazole has been shown to reduce the loss of fat cells size and number .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes and biomolecules. As mentioned earlier, it acts as a competitive inhibitor of the enzyme dihydropteroate synthetase . This inhibition prevents the synthesis of dihydrofolic acid in bacteria, thereby exerting its antibacterial effects .

Temporal Effects in Laboratory Settings

It is known that Sulfisoxazole, the parent compound of this compound, has been associated with immune-mediated hemolytic anemia in horses at high doses .

Dosage Effects in Animal Models

It is known that the parent compound, Sulfisoxazole, can cause immune-mediated hemolytic anemia in horses at high doses .

Metabolic Pathways

The parent compound, Sulfisoxazole, is known to inhibit the enzyme dihydropteroate synthetase, which plays a crucial role in the bacterial synthesis of dihydrofolic acid .

Transport and Distribution

It is known that Sulfisoxazole, the parent compound, is a competitive inhibitor of the enzyme dihydropteroate synthetase .

Subcellular Localization

Given its biochemical properties and molecular mechanism, it is likely to be found in the cytoplasm where it can interact with the enzyme dihydropteroate synthetase .

Eigenschaften

IUPAC Name

4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6,14H,12H2,1-2H3/i3+1,4+1,5+1,6+1,9+1,10+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUHCSRWZMLRLA-MSQIWANRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(ON=C1C)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334378-46-9
Record name 1334378-46-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.